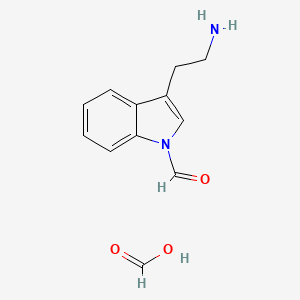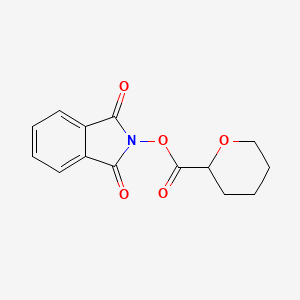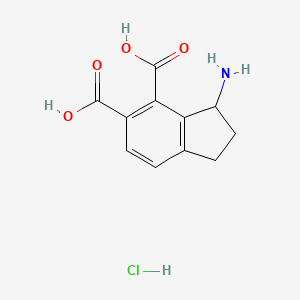
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid (3-AEICA) is an organic compound composed of nitrogen and oxygen atoms. It is a derivative of indole-1-carbaldehyde, which is an important intermediate in the synthesis of a variety of biologically active compounds. 3-AEICA is widely used in medicinal chemistry, biochemistry, and pharmacology due to its unique properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities, and has been used in the development of new drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid involves the reaction of 2-aminoethylindole with paraformaldehyde in the presence of formic acid.
Starting Materials
2-aminoethylindole, paraformaldehyde, formic acid
Reaction
Add 2-aminoethylindole to a round-bottom flask, Add paraformaldehyde to the flask, Add formic acid to the flask, Heat the mixture under reflux for several hours, Cool the mixture to room temperature, Filter the mixture to remove any solids, Concentrate the filtrate under reduced pressure, Purify the resulting compound by column chromatography
Scientific Research Applications
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, anti-oxidants, and anti-tumor agents. It has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. Additionally, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to identify new drug targets.
Mechanism Of Action
The mechanism of action of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and oxidative stress, as well as by modulating the activity of transcription factors involved in gene expression. Additionally, it has been suggested that 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor activities. In animal models, it has been found to reduce inflammation and oxidative stress, as well as to inhibit tumor growth. Additionally, it has been found to possess anti-angiogenic and anti-metastatic properties, which may be beneficial in the treatment of cancer.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid in laboratory experiments include its low cost and easy availability. Additionally, it can be easily synthesized and is stable under a variety of conditions. However, there are some limitations associated with its use. For example, it is toxic and should be handled with caution. Additionally, it can be degraded by light and heat, and should be stored in a cool, dark place.
Future Directions
For research include the development of new drugs based on 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as the investigation of its effects on other diseases and disorders. Additionally, further research is needed to better understand its mechanism of action, as well as to identify new targets for drug development. Finally, further studies are needed to investigate the potential toxic effects of 3-(2-aminoethyl)-1H-indole-1-carbaldehyde, formic acid, as well as to develop methods for its safe and effective use.
properties
IUPAC Name |
3-(2-aminoethyl)indole-1-carbaldehyde;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.CH2O2/c12-6-5-9-7-13(8-14)11-4-2-1-3-10(9)11;2-1-3/h1-4,7-8H,5-6,12H2;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYRXIZOAIXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CCN.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-indole-1-carbaldehyde; formic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![4-(aminomethyl)-N-ethyl-N-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide, bis(trifluoroacetic acid)](/img/structure/B6605548.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![tert-butyl 2-[(2-cyclopropylethyl)sulfanyl]-4-oxo-1H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6605560.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
![N-{[4-(difluoromethyl)phenyl]methyl}-2-oxo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6605573.png)
![rac-tert-butyl N-{[(1R,2S)-2-acetylcyclopropyl]methyl}carbamate](/img/structure/B6605585.png)
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)


amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)

![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)